molecular formula C10H16N2O B13930242 1-(1H-Pyrazol-1-yl)heptan-1-one

1-(1H-Pyrazol-1-yl)heptan-1-one

Cat. No.: B13930242
M. Wt: 180.25 g/mol
InChI Key: NJOCMLSEVJTDKF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-yl)heptan-1-one is a heterocyclic ketone featuring a pyrazole ring attached to a seven-carbon aliphatic chain terminating in a ketone group. Pyrazole-containing ketones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-pyrazol-1-ylheptan-1-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-5-7-10(13)12-9-6-8-11-12/h6,8-9H,2-5,7H2,1H3

InChI Key

NJOCMLSEVJTDKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1C=CC=N1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-Pyrazol-1-yl)heptan-1-one can be achieved through several routes. One common method involves the reaction of heptan-1-one with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .

Comparison with Similar Compounds

Structural Analogues with Shorter Aliphatic Chains

a. 1-(1H-Pyrazol-1-yl)ethan-1-one (CAS 10199-64-1)

  • Structure : Pyrazole linked to a two-carbon chain (acetyl group).
  • Properties : Molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol. Reported as a laboratory chemical with acute oral toxicity (H302) and skin irritation (H315) .
  • Applications : Intermediate in synthesizing oxime esters with cytotoxic activity (e.g., derivatives in mouse fibroblast and neuroblastoma cell lines) .

b. 1-(1H-Pyrazol-1-yl)propan-1-one Derivatives

  • Compound 23 (R = ethanone): Exhibited reduced FGFR1 inhibition (<40% at 0.1 µM) compared to nitrobenzene-substituted analogs .
  • Compound 25 (R = propan-2-one) : Retained sub-micromolar activity (IC₅₀ = 45 nM), suggesting branched chains may mitigate steric hindrance .

Key Insight: Increasing chain length from ethanone to propanone improves binding in some contexts, but excessive bulk (e.g., propionyl groups) diminishes activity .

Heptan-1-one Derivatives with Alternative Substituents

a. 1-Cyclopropyl-2,3-di(pyridin-2-yl)heptan-1-one (20)

  • Synthesis : Prepared via Michael addition using 1,2-bis(2-pyridyl)ethylene.
  • Properties: Yellow oil; characterized by ¹H/¹³C NMR and MS.

b. 1-Phenyl-2,3-di(pyridin-2-yl)heptan-1-one (21)

  • Activity: Not explicitly reported, but phenyl substitutions often improve lipophilicity and membrane permeability .

Structural Trend: Heptanone derivatives with aromatic substituents prioritize hydrophobic interactions, whereas pyrazole-containing variants may target polar binding pockets.

Pyrazole-Containing Ketones in Drug Discovery

a. 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters

  • Activity : Derivatives (5–12) showed cytotoxicity in cancer cell lines, with IC₅₀ values influenced by ester substituents .
  • Comparison: The heptanone’s extended chain could enhance cellular uptake but may reduce aqueous solubility.

b. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

  • Synthesis: One-step reaction on Al₂O₃ (52% yield), suggesting solid-phase methods may apply to heptanone analogs .

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